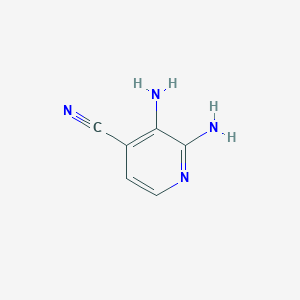

2,3-Diaminopyridine-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Diaminopyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N4 It is a derivative of pyridine, featuring two amino groups at the 2 and 3 positions and a nitrile group at the 4 position

作用机制

Target of Action

The primary target of 2,3-Diaminopyridine-4-carbonitrile, also known as Amifampridine, is the presynaptic fast voltage-gated potassium channels . These channels play a crucial role in regulating the duration of the action potential in nerve cells, which in turn influences the release of neurotransmitters.

Mode of Action

Amifampridine works by selectively blocking these potassium channels . This blockage prolongs the duration of the action potential, leading to an increase in calcium ion influx into the nerve endings . The increased calcium levels then enhance the release of acetylcholine, a neurotransmitter, into the synaptic cleft .

Biochemical Pathways

The action of Amifampridine affects the neurotransmission pathway at the neuromuscular junction . By increasing the release of acetylcholine, it enhances the transmission of signals from nerve cells to muscle cells. This can help to improve muscle strength and function in certain neuromuscular disorders .

Pharmacokinetics

Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized in the body through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for its metabolite . It is excreted via the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The increased release of acetylcholine at the neuromuscular junction enhances muscle contraction and improves muscle strength . This makes Amifampridine a useful treatment for certain neuromuscular disorders, such as Lambert-Eaton Myasthenic Syndrome (LEMS), where there is a reduction in acetylcholine release .

Action Environment

The action of Amifampridine can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as kidney function can influence the drug’s elimination from the body. Genetic differences in N-acetyl-transferase (NAT) enzymes, which are involved in the drug’s metabolism, can also affect the systemic exposure to Amifampridine .

生化分析

Biochemical Properties

2,3-Diaminopyridine-4-carbonitrile is known to interact with various enzymes, proteins, and other biomolecules. It forms a bis-condensed Schiff base with salicylaldehyde and forms a charge transfer complex with tetrachloro-p-benzoquinone and tetracyanoethylene . The nature of these interactions is likely due to the presence of the diaminopyridine group in the compound .

Cellular Effects

They have been found to exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can undergo various chemical reactions, such as forming Schiff bases and charge transfer complexes . These reactions may influence its interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be stored at room temperature

Metabolic Pathways

It is known that the compound can undergo various chemical reactions, suggesting that it may interact with enzymes or cofactors in metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diaminopyridine-4-carbonitrile typically involves the nucleophilic substitution of halogenated pyridine derivatives. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group, activated by the nitro group. The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions

2,3-Diaminopyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenated compounds, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, imidazopyridines, and other heterocyclic compounds. For example, the reaction with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-b]pyridines .

科学研究应用

2,3-Diaminopyridine-4-carbonitrile has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

2,3-Diaminopyridine: Lacks the nitrile group at the 4 position.

2,4-Diaminopyridine: Has amino groups at the 2 and 4 positions instead of 2 and 3.

3,4-Diaminopyridine: Has amino groups at the 3 and 4 positions.

Uniqueness

2,3-Diaminopyridine-4-carbonitrile is unique due to the presence of both amino groups and a nitrile group, which allows for a diverse range of chemical reactions and applications. Its structure enables the formation of various heterocyclic compounds with significant biological and industrial relevance .

属性

IUPAC Name |

2,3-diaminopyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHXAWMCDVOKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988980.png)

![Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2988981.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2988982.png)

![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)

![3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B2988988.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2988998.png)